molecular formula C14H13N5O2 B12835278 7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine

7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine

Cat. No.: B12835278
M. Wt: 283.29 g/mol
InChI Key: NMYLFDSOTLEVJZ-UHFFFAOYSA-N
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Description

“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the pyridine ring.

    Alkylation: Addition of methyl groups to the pyridine and indazole rings.

    Amination: Introduction of the amine group to the indazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indazole-3-carboxylic acid or 1H-indazole-3-amine.

    Pyridine Derivatives: Compounds like 2-methylpyridine or 3-nitropyridine.

Uniqueness

“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

7-methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C14H13N5O2/c1-8-5-11(6-10-7-15-18-13(8)10)17-14-12(19(20)21)4-3-9(2)16-14/h3-7H,1-2H3,(H,15,18)(H,16,17)

InChI Key

NMYLFDSOTLEVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C(=C2)C)NN=C3

Origin of Product

United States

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